molecular formula C9H18N2O4 B12502396 tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate

tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate

Cat. No.: B12502396
M. Wt: 218.25 g/mol
InChI Key: XUPIRCKOYWMVKF-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate is an organic compound with the molecular formula C9H19NO5. It is a derivative of carbamic acid and is often used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxyethyl derivative. One common method includes the use of tert-butyl chloroformate and 2-hydroxyethylamine under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

tert-Butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include covalent modification of active sites and non-covalent interactions with enzyme surfaces .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
  • tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
  • N-Boc-tris(hydroxymethyl)aminomethane

Uniqueness

tert-Butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate is unique due to its specific functional groups that allow for a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)7(13)10-4/h6,12H,5H2,1-4H3,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPIRCKOYWMVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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